molecular formula C15H19NO4 B1463298 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate CAS No. 848413-99-0

1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate

Cat. No.: B1463298
CAS No.: 848413-99-0
M. Wt: 277.31 g/mol
InChI Key: PXTGBVCFUXOCMF-UHFFFAOYSA-N
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Description

1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with calcium channels, acting as a potent calcium antagonist . This interaction can modulate calcium signaling pathways, which are vital for various cellular functions.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By modulating calcium channels, it can affect calcium-dependent processes such as muscle contraction, neurotransmitter release, and cell proliferation . Additionally, it may impact gene expression by altering the activity of transcription factors that are regulated by calcium signaling.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits calcium channels, preventing the influx of calcium ions into cells . This inhibition can lead to a decrease in intracellular calcium levels, affecting various calcium-dependent processes. Furthermore, it may influence gene expression by modulating the activity of calcium-responsive transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of calcium channels, affecting cellular processes dependent on calcium signaling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit calcium channels without causing significant adverse effects . At high doses, it may lead to toxicity and adverse effects such as disrupted calcium homeostasis and impaired cellular function. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of calcium channels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound may affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in calcium signaling and other biochemical pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments. The compound may be transported across cell membranes by specific transporters, influencing its distribution within the body.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications may direct the compound to particular organelles, affecting its function. For instance, its localization in the endoplasmic reticulum or mitochondria can influence calcium signaling and other cellular processes.

Properties

IUPAC Name

1-O-benzyl 3-O-ethyl pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-2-19-14(17)13-8-9-16(10-13)15(18)20-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTGBVCFUXOCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678235
Record name 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848413-99-0
Record name 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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